4-Cyano-3-(trifluoromethyl)phenylboronic acid
Overview
Description
4-Cyano-3-(trifluoromethyl)phenylboronic acid is a biochemical reagent that can be used as a biomaterial or organic compound in life science research . It has an empirical formula of C8H5BF3NO2 and a molecular weight of 214.94 .
Synthesis Analysis
The synthesis of 4-Cyano-3-(trifluoromethyl)phenylboronic acid can be achieved through various methods. One such method involves the use of 4-Aminobenzotrifluoride and Bis(pinacolato)diboron . It can also be used in Suzuki-Miyaura cross-coupling reactions .Molecular Structure Analysis
The molecular structure of 4-Cyano-3-(trifluoromethyl)phenylboronic acid can be represented by the SMILES string OB(C1=CC=C(C(F)(F)F)C=C1C#N)O . The InChI code is 1S/C8H5BF3NO2/c10-8(11,12)6-1-2-7(9(14)15)5(3-6)4-13/h1-3,14-15H .Chemical Reactions Analysis
4-Cyano-3-(trifluoromethyl)phenylboronic acid can be used as a reactant in various chemical reactions. For instance, it can be used in site-selective Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical form of 4-Cyano-3-(trifluoromethyl)phenylboronic acid is solid . It has a molecular weight of 214.94 .Scientific Research Applications
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Agrochemical and Pharmaceutical Industries
- Field : Agrochemical and Pharmaceutical Industries .
- Application : 4-Cyano-3-(trifluoromethyl)phenylboronic acid is a key structural motif in active agrochemical and pharmaceutical ingredients . It’s used in the synthesis of trifluoromethylpyridines (TFMP) and its derivatives .
- Method : The synthesis involves various chemical reactions, including vapor-phase reactions .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
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Hormonal Male Contraception
- Field : Endocrinology .
- Application : 4-Cyano-3-(trifluoromethyl)phenylboronic acid is used in the synthesis of a Selective Androgen Receptor Modulator (SARM) for hormonal male contraception .
- Method : The compound shows high binding affinity and is identified as a full agonist in vitro .
- Results : In animal models, it has shown to suppress LH and FSH, resulting in depletion of intratesticular testosterone and suppression of spermatogenesis .
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Organic Synthesis
- Field : Organic Chemistry .
- Application : 4-Cyano-3-(trifluoromethyl)phenylboronic acid is used as a reactant in various reactions .
- Method : It’s used in site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and other reactions .
- Results : These reactions are key in the synthesis of various organic compounds .
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Suzuki–Miyaura Coupling
- Field : Organic Chemistry .
- Application : This compound is used as a boron reagent in Suzuki–Miyaura coupling reactions .
- Method : The reaction involves the use of a palladium catalyst and a base .
- Results : The Suzuki–Miyaura coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
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Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls
- Field : Material Science .
- Application : This compound is used in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
- Method : The synthesis involves palladium-catalyzed cross-couplings .
- Results : The resulting compounds have potential applications in the field of liquid crystal displays .
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Site-Selective Suzuki-Miyaura Cross-Coupling Reactions
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Suzuki–Miyaura Coupling
- Field : Organic Chemistry .
- Application : This compound is used as a boron reagent in Suzuki–Miyaura coupling reactions .
- Method : The reaction involves the use of a palladium catalyst and a base .
- Results : The Suzuki–Miyaura coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
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Synthesis of o-phenylphenols
- Field : Organic Chemistry .
- Application : This compound is used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .
- Method : The synthesis involves palladium-catalyzed cross-couplings .
- Results : The resulting compounds have potential applications in the field of medicinal chemistry .
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Palladium-catalyzed Direct Arylation Reactions
Future Directions
properties
IUPAC Name |
[4-cyano-3-(trifluoromethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF3NO2/c10-8(11,12)7-3-6(9(14)15)2-1-5(7)4-13/h1-3,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQDFMCBPJKZJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C#N)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681547 | |
Record name | [4-Cyano-3-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-3-(trifluoromethyl)phenylboronic acid | |
CAS RN |
915299-32-0 | |
Record name | [4-Cyano-3-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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